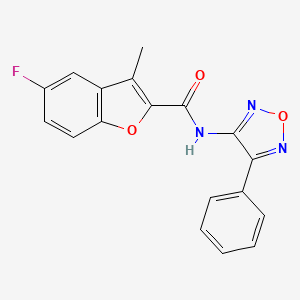![molecular formula C12H14O B12115968 2,2,4-trimethyl-2H-benzo[b]pyran CAS No. 17937-04-1](/img/structure/B12115968.png)
2,2,4-trimethyl-2H-benzo[b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,2,4-Trimethyl-2H-benzo[b]pyran beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Diese Methode beinhaltet die Reaktion von substituierten aromatischen Aldehyden, Malonsäuredinitril und 1,3-Dicarbonylverbindungen unter verschiedenen katalytischen Bedingungen wie Nanokatalyse, Übergangsmetallkatalyse, Säure-Base-Katalyse und Organokatalyse .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann aufgrund ihrer hohen Effizienz, Atomökonomie und grünen Reaktionsbedingungen großtechnische Mehrkomponentenreaktionen (MCRs) beinhalten . Diese Reaktionen werden typischerweise in Eintopfverfahren durchgeführt, was die Produktion vereinfacht und die Kosten senkt.
Analyse Chemischer Reaktionen
Reaktionstypen: 2,2,4-Trimethyl-2H-benzo[b]pyran durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Dihydroderivate liefern.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chromene, Chinone und Dihydroderivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-2H-benzo[b]pyran hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und wird zum Studium von Reaktionsmechanismen verwendet.
Medizin: Aufgrund seiner biologischen Aktivitäten wird es für potenzielle therapeutische Anwendungen untersucht, darunter als entzündungshemmendes und Antitumormittel.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme hemmen oder mit zellulären Rezeptoren interagieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-2H-benzo[b]pyran involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethyl-2H-benzo[b]pyran kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2,2,4-Trimethyl-4H-benzo[b]pyran: Ein weiteres Isomer mit unterschiedlichen biologischen und chemischen Eigenschaften.
2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: Eine verwandte Verbindung mit unterschiedlichen strukturellen Merkmalen und Anwendungen.
2,2,4-Trimethyl-1,2-chromen: Eine ähnliche Verbindung mit Variationen in ihrer chemischen Reaktivität und Verwendung.
Eigenschaften
CAS-Nummer |
17937-04-1 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2,2,4-trimethylchromene |
InChI |
InChI=1S/C12H14O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
InChI-Schlüssel |
AYIMZUACXYLOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(OC2=CC=CC=C12)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




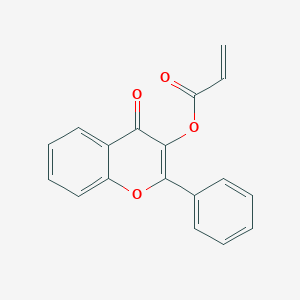
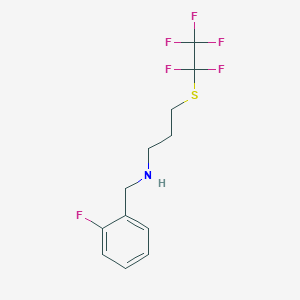
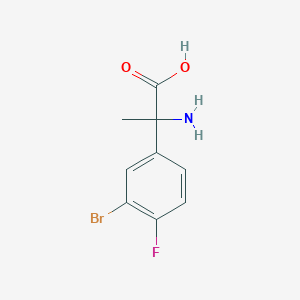
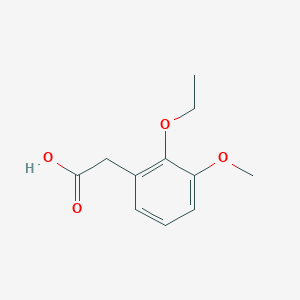

![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

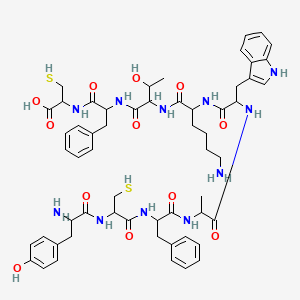

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
